Cloruro de 2-(3,5-Difluorofenil)etanilo

Descripción general

Descripción

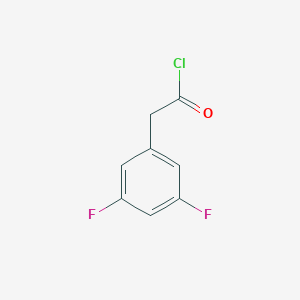

2-(3,5-Difluorophenyl)Ethanoyl Chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of ethanoyl chloride where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions. This compound is used in various chemical synthesis processes and has applications in scientific research.

Synthetic Routes and Reaction Conditions:

Direct Chlorination: One common method to prepare 2-(3,5-Difluorophenyl)Ethanoyl Chloride involves the chlorination of 2-(3,5-Difluorophenyl)ethanone using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production: In an industrial setting, the preparation of 2-(3,5-Difluorophenyl)Ethanoyl Chloride may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

Substitution Reactions: 2-(3,5-Difluorophenyl)Ethanoyl Chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, 2-(3,5-Difluorophenyl)Ethanoyl Chloride hydrolyzes to form 2-(3,5-Difluorophenyl)ethanoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, tetrahydrofuran.

Catalysts: Pyridine, triethylamine.

Major Products:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Aplicaciones Científicas De Investigación

2-(3,5-Difluorophenyl)Ethanoyl Chloride is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Difluorophenyl)Ethanoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparación Con Compuestos Similares

2-(4-Fluorophenyl)Ethanoyl Chloride: Similar structure but with a single fluorine substitution.

2-(3,4-Difluorophenyl)Ethanoyl Chloride: Similar structure with fluorine atoms at different positions.

2-(3,5-Dichlorophenyl)Ethanoyl Chloride: Similar structure with chlorine substitutions instead of fluorine.

Uniqueness: 2-(3,5-Difluorophenyl)Ethanoyl Chloride is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the properties of the resulting derivatives. The presence of fluorine atoms can enhance the stability and bioactivity of the compounds formed from it.

Actividad Biológica

2-(3,5-Difluorophenyl)ethanoyl chloride, also known as 2-(3,5-difluorophenyl)acetyl chloride, is a chemical compound with the molecular formula C8H5ClF2O. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of 2-(3,5-difluorophenyl)ethanoyl chloride, including its mechanisms of action, synthesis, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C8H5ClF2O |

| Molecular Weight | 192.57 g/mol |

| CAS Number | 151647-54-0 |

| IUPAC Name | 2-(3,5-Difluorophenyl)acetyl chloride |

| Physical State | Liquid |

Safety Information

- GHS Hazard Statements : Causes severe skin burns and eye damage.

- Precautionary Statements : Wear protective gear; in case of contact with eyes, rinse immediately and seek medical attention.

The biological activity of 2-(3,5-difluorophenyl)ethanoyl chloride is primarily attributed to its ability to act as an acylating agent. It can modify various biomolecules through acylation reactions, influencing enzyme activities and receptor interactions. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can lead to increased potency in biological systems.

Antiviral Activity

In studies evaluating antiviral properties, compounds derived from 2-(3,5-difluorophenyl)ethanoyl chloride exhibited significant activity against various viral strains. For instance, a derivative was tested for its efficacy against Dengue Virus (DENV2), showing promising results in inhibiting viral replication in human hepatoma cells (Huh7) .

Antibacterial Activity

Recent research has highlighted the antibacterial potential of derivatives synthesized from 2-(3,5-difluorophenyl)ethanoyl chloride. In a comparative study involving several synthesized compounds, some showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin against Gram-positive bacteria . The structure-activity relationship (SAR) indicated that modifications at the acetyl position could enhance antibacterial efficacy.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it was found to inhibit bacterial DNA gyrase, which is critical for bacterial DNA replication . This inhibition mechanism is similar to that observed with fluoroquinolone antibiotics, suggesting potential applications in developing new antibacterial agents.

Study 1: Antiviral Efficacy

In a study published in Nature Communications, researchers synthesized several derivatives of 2-(3,5-difluorophenyl)ethanoyl chloride and tested their antiviral efficacy against DENV2. The most potent compound demonstrated an EC50 value significantly lower than that of control compounds .

Study 2: Antibacterial Potency

A series of ciprofloxacin-linked triazole conjugates were synthesized using 2-(3,5-difluorophenyl)ethanoyl chloride as a starting material. These conjugates displayed enhanced antibacterial activity against multiple strains of bacteria with MIC values ranging from 12.5 μg/mL to 0.781 μg/mL compared to standard antibiotics .

Study 3: Enzyme Interaction

Research conducted on the interaction of this compound with bacterial DNA gyrase revealed that certain derivatives could effectively inhibit enzyme activity at low concentrations. Molecular docking studies confirmed strong binding affinity for the enzyme's active site .

Propiedades

IUPAC Name |

2-(3,5-difluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-6(10)4-7(11)2-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVPARKLYWQLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382241 | |

| Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157033-24-4 | |

| Record name | 3,5-Difluorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157033-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.